molecular formula C21H21FN2O3 B2885314 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide CAS No. 921564-59-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide

Cat. No. B2885314
CAS RN: 921564-59-2
M. Wt: 368.408
InChI Key: GZLTUWQPAOHMOT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives are crucial in pharmaceuticals due to their wide range of biological activities. The compound can be used as a precursor in the synthesis of imidazole-containing compounds, which have shown potential in treating various diseases . These derivatives can exhibit antibacterial, antifungal, and antiviral properties, making them valuable in drug development.

Antimicrobial Treatment for Polymers

This compound has applications in the treatment of polymers to impart an antimicrobial effect . It can be used in product-types such as disinfectants, film preservatives, and materials preservatives, enhancing the longevity and safety of polymer-based products.

Amination and Amidation Reactions

The compound can participate in amination and amidation reactions, which are fundamental in organic synthesis . These reactions are essential for constructing complex molecules, including pharmaceuticals and agrochemicals, by introducing amine or amide functionalities.

Cyclization Reactions

Cyclization is a key step in synthesizing various heterocyclic compounds. The compound can be involved in cyclization reactions to form benzoxazepine derivatives, which are important scaffolds in medicinal chemistry .

Formylation and Cyanation

Formylation and cyanation are important reactions for introducing formyl and cyano groups into molecules. The compound could potentially be used to facilitate these reactions, providing access to a broader range of chemical structures for further research and development .

Synthesis of Functional Imidazoles

Functional imidazoles are significant in a variety of applications, from pharmaceuticals to materials science. The compound could be used in the regiocontrolled synthesis of substituted imidazoles, contributing to the development of new functional molecules .

Biological Potential of Indole Derivatives

Indole derivatives have diverse biological and clinical applications. The compound could be explored for its potential to produce indole derivatives with pharmacological activities, such as anti-inflammatory and antitumor effects .

Development of Antitubercular Agents

Imidazole-containing compounds, such as those derived from the compound , have shown promise as antitubercular agents. This application is particularly important in the fight against tuberculosis, a major global health concern .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLTUWQPAOHMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide

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